"history of 1,2,3-thiadiazole discovery"
"history of 1,2,3-thiadiazole discovery"
Recent trends in the synthesis of 1,2,3-thiadiazoles - Taylor & Francis Abstract. 1,2,3-Thiadiazoles, structurally active pharmacophores have attracted significant attention of synthetic chemists, medicinal and pharmaceutical researchers because of their versatile biological activities against various diseases such as herbicidal, insecticidal, antiviral, antitumor, antimicrobial, anticancer, plants activator and anti-amoebic activities. A literature survey of the last decade presented in this review article summarizes the major synthetic approaches, methodologies and strategies adopted for the synthesis of 1,2,3-thiadiazole scaffolds which will be help for medicinal chemists and pharmacists in future synthesis and development of novel therapeutic agents. Graphical Abstract. Keywords: 1,2,3-Thiadiazole derivatives · one-pot-synthesis · cyclization · triazole · pyrazole. Introduction. Thiadiazoles: As Fascinating Scaffolds. Thiadiazoles are fascinating five membered heterocyclic compounds. The four different thiadiazole isomers 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole and 1,3,4-thiadiazole are shown. Figure 1 . The thiadiazole moiety represents a versatile and important structural motif which exhibited broad spectrum biological activities.Citation Thiadiazole derivatives show antimicrobial,Citation,Citation antifungal, antibacterial, antitumor,Citation anti-diabetic, anti-inflammatory, antioxidant,Citation anti-convulsive and antiviralCitation activities. Different commercially marketed drugs containing a thiadiazole moiety are shown in. Figure 2 .Citation,Citation. Figure 1. Different isomeric forms of thiadiazole. Figure 1. Different isomeric forms of thiadiazole. Display full size. Figure 2. Different structures of thiadiazole drugs. Figure 2. Different structures of thiadiazole drugs. Display full size. Review of Literature. First 1,2,3-thiadiazole derivatives have been prepared in the nineteenth century and it has been observed that 1,2,3-thiadiazole ... ... Abstract. 1,2,3-Thiadiazoles, structurally active pharmacophores have attracted significant attention of synthetic chemists, medicinal and pharmaceutical researchers because of their versatile biological activities against various diseases such as herbicidal, insecticidal, antiviral, antitumor, antimicrobial, anticancer, plants activator and anti-amoebic activities. ... Synthesis of 5-chlorocarbonyl-1,2,3-thiadiazole by cyclization of esters. ... Scheme 3. Synthesis of 1,2,3-thiadiazole containing 5-carbonyl chloride 24. ... Synthesis of acetanilide based substituted 1,2,3-thiadiazole derivatives. ... Scheme 14. Synthesis of acetanilide based substituted 1,2,3-thiadiazole 84. ... Synthesis of substituted oxadiazole/thiadiazole based 1,2,3-thiadiazoles. ... Scheme 11. Synthesis of substituted oxadiazole/thiadiazole based 1,2,3-thiadiazole derivatives 68.
Wolff rearrangement - Wikipedia The Wolff rearrangement is a reaction in organic chemistry in which an α-diazocarbonyl compound is converted into a ketene by loss of dinitrogen with accompanying 1,2-rearrangement. The Wolff rearrangement yields a ketene as an intermediate product, which can undergo nucleophilic attack with weakly acidic nucleophiles such as water, alcohols, and amines, to generate carboxylic acid derivatives or undergo [2+2] cycloaddition reactions to form four-membered rings. The mechanism of the Wolff rearrangement has been the subject of debate since its first use. No single mechanism sufficiently describes the reaction, and there are often competing concerted and carbene-mediated pathways; for simplicity, only the textbook, concerted mechanism is shown below. The reaction was discovered by Ludwig Wolff in 1902. The Wolff rearrangement has great synthetic utility due to the accessibility of α-diazocarbonyl compounds, variety of reactions from the ketene intermediate, and stereochemical retention of the migrating group. However, the Wolff rearrangement has limitations due to the highly reactive nature of α-diazocarbonyl compounds, which can undergo a variety of competing reactions. Wolff rearrangement. Named after, Ludwig Wolff. Reaction type, Rearrangement reaction. Identifiers. Organic Chemistry Portal, wolff-rearrangement · RSC ontology ID, RXNO:0000051. The Wolff rearrangement and subsequent trapping of the ketene intermediate with a weak acid or olefin. The Wolff rearrangement can be induced via thermolysis, photolysis, or transition metal catalysis. In this last case, the reaction is sensitive to the transition metal; silver (I) oxide or other Ag(I) catalysts work well and are generally used. The Wolff rearrangement has been used in many total syntheses; the most common use is trapping the ketene intermediate with nucleophiles to form carboxylic acid derivatives. The Arndt-Eistert homologation is a specific example of this use, wherein a carboxylic acid may be ... ... The reaction was discovered by Ludwig Wolff in 1902. The Wolff rearrangement has great synthetic utility due to the accessibility of α-diazocarbonyl compounds, variety of reactions from the ketene intermediate, and stereochemical retention of the migrating group. However, the Wolff rearrangement has limitations due to the highly reactive nature of α-diazocarbonyl compounds, which can undergo a variety of competing reactions. ... The Wolff rearrangement and subsequent trapping of the ketene intermediate with a weak acid or olefin. The Wolff rearrangement can be induced via thermolysis, photolysis, or transition metal catalysis. ... The carbon terminus of diazomethane adds to the carbonyl, to create a tetrahedral intermediate, which eliminates chloride. The chloride then deprotonates the intermediate to give the α-diazo ketone product. ... These α-diazo ketones are unstable under acidic conditions, as the α-carbon can be protonated by HCl and SN2 displacement of nitrogen can occur by chloride. ... Vinylogous Wolff rearrangements The vinylogous Wolff rearrangement consists of a β,γ-unsaturated diazo ketone undergoing a Wolff rearrangement, and a formal 1,3-shift of the CH2CO2R group. The vinylogous Wolff rearrangement yields a γ,δ-unsaturated carboxylic acid derivative, which is the same retron as for the Claisen rearrangement. The variant was discovered when it was noticed that thermolysis of 1-diazo-3,3,3-triarylpropan-2-ones gave unexpected isomeric products. First example of vinylogous Wolff rearrangement.
Wolff Rearrangement | Chem-Station Int. Ed. (2014-08-29) The rearrangement of the carbenes formed by elimination of nitrogen from diazoketones giving ketenes is known as the Wolff rearrangement. The ketenes are trapped by nucleophiles in the system (water, alcohols, etc.) to give carboxylic acids and esters. The Wolff rearrangement of cyclic diazoketones is a useful ring contraction reaction. When the diazoketones are synthesized from acid chlorides and diazomethane, the sequence leading to the rearrangement is particularly called the Arndt-Eistert synthesis, which is a useful way to effect one-carbon homologation of carboxylic acids. ... (2014-08-29) Reaction Mechanism The generic mechanism involves the formation and the rearrangement of the α-ketocarbene intermediate. (Ref: J. Am. Chem. Soc. 1996, 118, 1551; J. Am. Chem. Soc. 1999, 121, 5930.) ... (2014-08-29)
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Wolff-Rearrangement - Organic Chemistry Portal The Wolff Rearrangement allows the generation of ketenes from α-diazoketones. Normally, these ketenes are not isolated, due to their high reactivity to form diketenes. ... Mechanism of the Wolff Rearrangement. α-Diazoketones undergo the Wolff Rearrangement thermally in the range between room temperature and 750 °C in gas phase pyrolysis. Due to competing reactions at elevated temperatures, the photochemical and metal-catalyzed variants that feature a significantly lowered reaction temperature are often preferred (Zeller, Angew. Chem. Int. Ed., 1975, 14, 32. DOI). Nitrogen extrusion and the 1,2-shift can occur either in a concerted manner or stepwise via a carbene intermediate: ... Nitrogen extrusion and the 1,2-shift can occur either in a concerted manner or stepwise via a carbene intermediate: Silver ion catalysis fails with sterically hindered substrates, pointing to the requisite formation of a substrate complex with the ion. In these cases, photochemical excitation is the method of choice. The solvent can affect the course of the reaction. If Wolff-Rearrangements are
